molecular formula C12H14O3 B3167646 2-Allyl-3,4-dimethoxybenzaldehyde CAS No. 92345-90-9

2-Allyl-3,4-dimethoxybenzaldehyde

Cat. No.: B3167646
CAS No.: 92345-90-9
M. Wt: 206.24 g/mol
InChI Key: XZIFTHYDTZQGIL-UHFFFAOYSA-N
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Description

2-Allyl-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H12O3. It is a derivative of benzaldehyde, featuring two methoxy groups and an allyl group attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

. This disruption can be achieved with redox-active compounds .

Cellular Effects

Benzaldehydes, including 2-Allyl-3,4-dimethoxybenzaldehyde, have been found to have potent antifungal activity . They disrupt the cellular antioxidation system of fungi, effectively inhibiting fungal growth .

Molecular Mechanism

The molecular mechanism of this compound is not fully known. Benzaldehydes typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-known. Benzaldehydes are known to be involved in various biochemical reactions, including the disruption of cellular antioxidation systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Allyl-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with an allyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction typically occurs under reflux conditions and yields the desired product after purification .

Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and selective. In this approach, the reaction is carried out under microwave irradiation, significantly reducing reaction times and improving yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 2-Allyl-3,4-dimethoxybenzoic acid.

    Reduction: 2-Allyl-3,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Allyl-3,4-dimethoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a valuable starting material for the development of potential therapeutic agents.

    Material Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Allyl-3,4-dimethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Lacks the allyl group, making it less reactive in certain types of reactions.

    2-Allyl-4-methoxybenzaldehyde: Similar structure but with only one methoxy group, leading to different reactivity and applications.

    2-Allyl-3,4-dihydroxybenzaldehyde:

Uniqueness

2-Allyl-3,4-dimethoxybenzaldehyde is unique due to the presence of both methoxy and allyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-2-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-9(8-13)6-7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIFTHYDTZQGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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